molecular formula C26H24N6O3 B2856037 N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543680-77-9

N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2856037
CAS No.: 543680-77-9
M. Wt: 468.517
InChI Key: MEOKCYIXTSLAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a structurally complex heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methoxyphenyl, pyridinyl, and carboxamide groups. Its design combines elements of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds, which are known for their pharmacological relevance in kinase inhibition and antimicrobial activity . The carboxamide linkage at position 6 introduces hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-11-4-5-12-21(20)35-3)23(18-9-7-13-27-15-18)32-26(28-16)30-24(31-32)17-8-6-10-19(14-17)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOKCYIXTSLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

This compound is part of a broader class of triazolo-pyrimidine derivatives that have shown promising biological activities. The triazolo-pyrimidine scaffold is known for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Antitumor Activity

Research has indicated that derivatives of the triazolo-pyrimidine scaffold can act as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator in cell growth and proliferation. A study highlighted the development of selective mTOR inhibitors that enhance radiosensitivity in hepatocellular carcinoma (HCC). The compound exhibited significant potency against mTOR with an IC50 of 7.1 nM, demonstrating its potential as a therapeutic agent in cancer treatment .

Pharmacological Applications

The pharmacological significance of compounds like N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide extends to various therapeutic areas:

Inhibition of Kinases

The compound's structure allows it to interact with kinase domains effectively. Kinase inhibitors are crucial in treating cancers and other diseases where cell signaling pathways are dysregulated. The ability to selectively inhibit mTOR while sparing other kinases like PI3Kα emphasizes its potential for targeted therapy .

Neuropsychiatric Disorders

Research into related compounds has suggested potential applications in treating neuropsychiatric disorders by targeting metabotropic glutamate receptors (mGluRs). These receptors are implicated in various conditions such as anxiety and depression, making the triazolo-pyrimidine scaffold a candidate for further exploration in this area .

Synthetic Pathways and Case Studies

The synthesis of this compound involves several key steps:

Synthesis Steps

  • Preparation of Intermediates : The synthesis begins with the formation of key intermediates through reactions involving 3-amino-5-mercapto-1,2,4-triazole and various acylation steps.
  • Final Assembly : The final compound is assembled through a series of condensation reactions that yield the target molecule with high purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides. Key structural analogues and their comparative properties are summarized below:

Table 1: Structural Comparison of Triazolo-Pyrimidine Carboxamides
Compound Name Substituents (Positions) Molecular Formula Key Properties Reference
Target Compound 2-(3-Methoxyphenyl), 7-(Pyridin-3-yl), 6-(N-2-Methoxyphenyl carboxamide) C₂₇H₂₅N₅O₃ High lipophilicity, moderate solubility, potential kinase inhibition
5j () 2-Amino, 7-(3,4,5-Trimethoxyphenyl), 6-(N-4-Nitrophenyl carboxamide) C₂₄H₂₂N₆O₅ Yield: 43%, m.p. 319.9–320.8°C; enhanced π-stacking due to trimethoxy group
2h () 7-(3-Methoxyphenyl), 6-(N-4-Methoxyphenyl carboxamide) C₂₄H₂₄N₄O₄S m.p. 251.9–253.1°C; thioether side chain improves metabolic stability
Compound 16 () 2-(2-Thienyl), 7-(2-Methoxyphenyl), 6-(N-4-Methoxyphenyl carboxamide) C₂₅H₂₃N₅O₃S m.p. N/A; thienyl group enhances electronic effects
5t () 2-Amino, 7-Phenyl, 6-(N-3,4,5-Trimethoxyphenyl carboxamide) C₂₄H₂₄N₆O₄ HRMS m/z 481.1823; trimethoxyphenyl enhances cytotoxicity

Physicochemical and Spectral Comparisons

  • Spectral Data :
    • NMR : The ¹H NMR of 2h () shows aromatic protons at δ 7.2–7.8 ppm, similar to the target compound’s expected shifts for methoxyphenyl and pyridinyl groups.
    • HRMS : The molecular ion peak for 5t (m/z 481.1823) aligns with the target compound’s calculated mass (C₂₇H₂₅N₅O₃: ~479.19 g/mol), with deviations attributable to isotopic patterns .

Key Differentiators

Compared to 5j and 5k, the absence of a 3,4,5-trimethoxyphenyl group may reduce cytotoxicity but improve pharmacokinetic profiles .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a Biginelli-like multicomponent reaction (as in and ), but the pyridinyl substituent requires specialized aldehydes, lowering yield compared to simpler phenyl derivatives .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of triazolopyrimidine derivatives often employs multicomponent reactions (MCRs) due to their efficiency in constructing complex heterocyclic cores. For example:

  • One-step regioselective synthesis (e.g., using aldehydes, acetoacetamide, and aminotriazoles) can yield analogs with >80% purity when optimized for solvent polarity and stoichiometry .
  • Catalyst-driven approaches , such as using LiOH or triethylamine in polar aprotic solvents (e.g., NMP), improve cyclization efficiency .
  • Microwave-assisted synthesis reduces reaction times and enhances yields for thermally sensitive intermediates .

Key Optimization Parameters:

FactorImpactExample from Evidence
SolventPolar solvents (DMF, NMP) enhance solubility of intermediatesNMP used in aminolysis reactions
CatalystBases (e.g., Et₃N) accelerate cyclizationLiOH in pyrazolo[1,5-a]pyrimidine synthesis
TemperatureControlled heating (80–120°C) prevents decompositionMicrowave irradiation at 100°C

Basic: Which spectroscopic techniques are critical for characterizing its structure?

Methodological Answer:
A combination of NMR, MS, and X-ray crystallography is essential:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), pyridinyl (δ 8.1–8.5 ppm), and dihydropyrimidine protons (δ 5.2–5.6 ppm). Coupling constants (J = 6–8 Hz) confirm stereochemistry .
  • HRMS : Validate molecular weight (C₂₆H₂₄N₆O₃, m/z 468.517) with <2 ppm error .
  • X-ray diffraction : Resolve bond angles and dihedral angles (e.g., triazolo-pyrimidine core planarity) using software like SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.